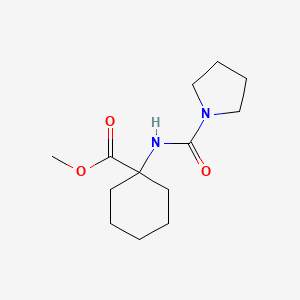

methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is a complex organic compound that features a pyrrolidine ring, a cyclohexane ring, and ester and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate typically involves the amidation of a carboxylic acid derivative with a pyrrolidine derivative. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester and amide groups into alcohols and amines, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Reduction: Formation of cyclohexanol and pyrrolidine derivatives.

Substitution: Formation of various substituted cyclohexane and pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific protein targets.

Wirkmechanismus

The mechanism of action of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The ester and amide groups can participate in additional interactions, stabilizing the compound within the active site of the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1-(pyrrolidine-1-carboxamido)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Methyl 1-(pyrrolidine-1-carboxamido)benzoate: Contains a benzene ring instead of a cyclohexane ring.

Ethyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and biological activities. The presence of both ester and amide groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article will explore the compound's biological activity, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a cyclohexane ring substituted with a methyl ester and a pyrrolidine-derived carboxamide. Its molecular formula is C_{13}H_{21}N_{1}O_{3}, with a molecular weight of approximately 241.33 g/mol. The unique combination of cyclohexane and pyrrolidine structures contributes to its distinct pharmacological profiles.

Biological Activities

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Key findings include:

- Oxidative Stress Modulation : The compound appears to reduce oxidative stress in neuronal cell cultures (e.g., SH-SY5Y) exposed to neurotoxic insults like amyloid-beta (Aβ) peptides.

- Neuroinflammation Reduction : It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties.

- Enhanced Neuronal Survival : In vitro assays demonstrated increased cell viability and reduced apoptosis in treated neuronal cultures.

In Vitro Studies

In vitro studies have utilized neuronal cell cultures to assess the compound's effects on cell viability and inflammatory markers. The following assays were commonly employed:

- Cell Viability Assays : These assays measured the survival rate of neurons after exposure to neurotoxic agents.

- Reactive Oxygen Species (ROS) Measurement : ROS levels were quantified to evaluate oxidative stress.

- Cytokine Profiling : Levels of inflammatory markers were assessed using ELISA techniques.

Animal Studies

Animal models, particularly transgenic mice that mimic Alzheimer's pathology, have been used to evaluate cognitive function and brain pathology after treatment with this compound. Key outcomes included:

- Cognitive Improvement : Treated mice exhibited improved memory and spatial learning capabilities compared to control groups.

- Pathological Assessment : Histological analysis revealed reduced amyloid plaque accumulation in the brains of treated mice.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The table below summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-pyrrolidinecarboxylate | Pyrrolidine ring with a carboxylate group | Primarily studied for neuroprotection |

| N-(4-methylphenyl)pyrrolidine-1-carboxamide | Pyrrolidine ring substituted with aryl groups | Potential anti-cancer activity |

| Methyl 3-pyrrolidinocarbonylcyclopentane | Cyclopentane instead of cyclohexane | Different ring size affects steric properties |

| Methyl 2-(methylamino)pyrrolidine-3-carboxylate | Contains an additional amine group | Enhanced biological activity due to amine substitution |

Eigenschaften

IUPAC Name |

methyl 1-(pyrrolidine-1-carbonylamino)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-18-11(16)13(7-3-2-4-8-13)14-12(17)15-9-5-6-10-15/h2-10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARQHMRJQVCLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)NC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.